Diflufenzopyr sodium salt

Descripción general

Descripción

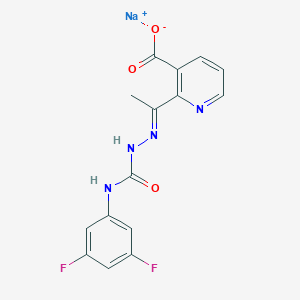

Diflufenzopyr-sodium, also known as Diflufenzopyr-sodium, is a useful research compound. Its molecular formula is C15H11F2N4NaO3 and its molecular weight is 356.26 g/mol. The purity is usually 95%.

The exact mass of the compound Diflufenzopyr-sodium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diflufenzopyr-sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diflufenzopyr-sodium including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Control de malezas en la agricultura

Diflufenzopyr-sodium se utiliza ampliamente como un herbicida postemergente en diversos entornos agrícolas. Es particularmente eficaz para controlar las malezas de hoja ancha en cultivos como el maíz de campo, las tierras no cultivables, las tierras en barbecho y los pastos . El compuesto funciona como un inhibidor del transporte de auxinas, lo que altera el delicado equilibrio de las hormonas de crecimiento de las plantas, lo que resulta en el control selectivo de las malezas molestas .

Mejora de la eficacia del herbicida

Las investigaciones han demostrado que Diflufenzopyr-sodium puede mejorar la eficacia de otros herbicidas, como la dicamba, cuando se usa en combinación . Este efecto sinérgico aumenta el control inicial y a largo plazo de las especies invasoras como la lechetrezna, lo que la convierte en una herramienta valiosa para las estrategias de gestión integrada de malezas.

Gestión de la vegetación en las carreteras

Diflufenzopyr-sodium se utiliza en programas de gestión de vegetación en las carreteras para mantener una visibilidad clara y evitar la propagación de malezas nocivas . Su acción selectiva permite la preservación de la vegetación deseable mientras que gestiona eficazmente el crecimiento vegetal no deseado.

Impacto ambiental y seguridad

Se ha evaluado el perfil de impacto ambiental y seguridad de Diflufenzopyr-sodium, lo que indica un bajo potencial de lixiviación a las aguas subterráneas y un potencial moderado de escorrentía superficial . Los organismos reguladores como la EPA reevaluan periódicamente los plaguicidas como Diflufenzopyr-sodium para garantizar su seguridad en función de la nueva información científica y regulatoria .

Control de plagas en áreas no agrícolas

Diflufenzopyr-sodium está aprobado para su uso en situaciones no agrícolas, incluidos los derechos de paso de ferrocarriles, servicios públicos, oleoductos y carreteras, así como en aeropuertos y otras áreas industriales . Ayuda a gestionar la vegetación que de otro modo podría representar riesgos para la seguridad y la eficiencia operativa.

Investigación en biotecnología

Si bien los estudios específicos sobre Diflufenzopyr-sodium en investigación en biotecnología son limitados, los inhibidores del transporte de auxinas como Diflufenzopyr-sodium son de interés en el desarrollo de nuevas aplicaciones biotecnológicas, como cultivos modificados genéticamente que son resistentes a los herbicidas basados en auxinas .

Mecanismo De Acción

Target of Action

Diflufenzopyr-sodium primarily targets the polar transport of auxins in susceptible plants . Auxins are plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They are essential for cell division, growth, and differentiation .

Mode of Action

Diflufenzopyr-sodium inhibits the polar transport of auxins, causing an accumulation of these hormones at the shoot and root meristems . This accumulation disrupts normal growth patterns. Although the exact mode of action is unknown, it appears that Diflufenzopyr-sodium binds to a specific carrier or efflux induction protein involved in transporting auxin away from the meristemic regions .

Biochemical Pathways

The inhibition of auxin transport disrupts the plant’s normal growth patterns, leading to rapid symptom appearance and usually resulting in plant death within days . This disruption affects the plant’s ability to regulate vital physiological processes, such as cell division and growth .

Pharmacokinetics

The pharmacokinetics of Diflufenzopyr-sodium, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, contribute to its bioavailability and efficacy. The selectivity in maize is due to the rapid metabolism of both dicamba and Diflufenzopyr-sodium in the crop .

Result of Action

The primary result of Diflufenzopyr-sodium’s action is the disruption of normal plant growth patterns, leading to the death of susceptible plants . This is achieved through the inhibition of auxin transport, causing an accumulation of auxins at the shoot and root meristems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diflufenzopyr-sodium. For instance, Diflufenzopyr-sodium is classed as mobile to very mobile in soil . Its hydrolysis half-life varies with pH, being 13 days at pH 5, 24 days at pH 7, and 26 days at pH 9 . These factors can affect the herbicide’s distribution and persistence in the environment.

Análisis Bioquímico

Biochemical Properties

Diflufenzopyr sodium salt is an auxin transport inhibitor . It disrupts the delicate auxin balance needed for plant growth, causing auxin accumulation at shoot and root meristems, and consequently, a disruption of normal growth patterns .

Cellular Effects

This compound has been determined to be of low toxicity to humans, birds, aquatic organisms, mammals, and bees . It is highly toxic to terrestrial plant species . It disrupts normal growth patterns by causing auxin accumulation at the plant’s growing points .

Molecular Mechanism

This results in the rapid knockdown of the toughest – including herbicide-resistant – weeds .

Temporal Effects in Laboratory Settings

The half-life of this compound in aerobic soil in laboratory tests is 8-10 days . The photolysis half-life of this compound on soil is 13 days

Dosage Effects in Animal Models

In animal models, health effects given repeated doses of this compound over longer periods of time included lower body weight and effects indicative of mild compensatory anaemia

Transport and Distribution

This compound inhibits the polar transport of auxins in susceptible plants . It appears that this compound binds to a specific carrier or efflux induction protein which is involved in the transportation of auxin away from the meristemic regions .

Propiedades

IUPAC Name |

sodium;2-[N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O3.Na/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11;/h2-7H,1H3,(H,22,23)(H2,19,21,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNDBKFAZXZKRA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N4NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032375 | |

| Record name | Diflufenzopyr-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109293-98-3 | |

| Record name | Diflufenzopyr-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.